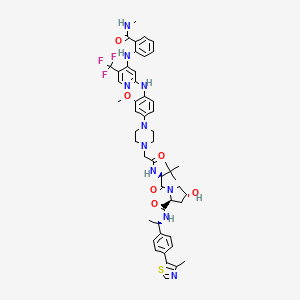

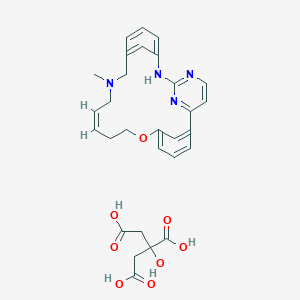

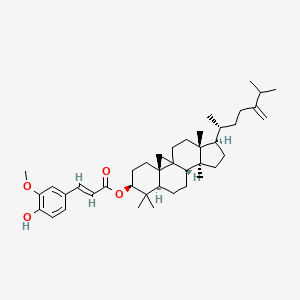

(2S,4R)-4-hydroxy-1-((S)-2-(2-(4-(3-methoxy-4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK215 is a proteolysis-targeting chimera (PROTAC) designed to degrade focal adhesion kinase (FAK). It is composed of the FAK inhibitor PND1186 linked to the von-Hippel Lindau (VHL) E3 ligase ligand VHL-021 . GSK215 binds to the FAK kinase domain and induces its degradation, making it a potent and selective degrader of FAK .

Preparation Methods

GSK215 is synthesized by combining a binder for the VHL E3 ligase and the FAK inhibitor VS-4718 . The synthetic route involves the formation of a complex molecule with a molecular formula of C50H59F3N10O6S and a molecular weight of 985.13 . The compound is typically prepared in a laboratory setting for research purposes, and the reaction conditions include the use of solvents like DMSO and ethanol .

Chemical Reactions Analysis

GSK215 undergoes various chemical reactions, primarily focusing on its role as a PROTAC. The compound induces rapid and prolonged degradation of FAK, which is dependent on the proteasome and ubiquitin systems . Common reagents used in these reactions include the VHL E3 ligase ligand and the FAK inhibitor . The major product formed from these reactions is the degraded FAK protein .

Scientific Research Applications

GSK215 has several scientific research applications, particularly in the fields of cancer research, cell biology, and proteolysis . It is used to study the degradation of FAK in cancer cells, such as A549 lung cancer cells, where it inhibits cell migration and invasion . Additionally, GSK215 is employed in research related to the ubiquitin-proteasome system and its role in protein degradation .

Mechanism of Action

GSK215 exerts its effects by binding to the FAK kinase domain and inducing its degradation through the proteasome pathway . The compound is designed by combining a binder for the VHL E3 ligase and the FAK inhibitor VS-4718 . This combination allows GSK215 to target and degrade FAK effectively, leading to a reduction in FAK levels and inhibition of cell migration and invasion .

Comparison with Similar Compounds

GSK215 is unique in its design as a PROTAC that specifically targets FAK for degradation . Similar compounds include other FAK inhibitors and PROTACs, such as Defactinib, NVP-TAE 226, PF-573228, and PF-431396 . These compounds also target FAK but may differ in their mechanisms of action and selectivity . GSK215 stands out due to its high selectivity and potency in degrading FAK .

Properties

Molecular Formula |

C50H59F3N10O6S |

|---|---|

Molecular Weight |

985.1 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[4-[3-methoxy-4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyridin-2-yl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H59F3N10O6S/c1-29(31-12-14-32(15-13-31)44-30(2)56-28-70-44)57-47(67)40-23-34(64)26-63(40)48(68)45(49(3,4)5)60-43(65)27-61-18-20-62(21-19-61)33-16-17-38(41(22-33)69-7)59-42-24-39(36(25-55-42)50(51,52)53)58-37-11-9-8-10-35(37)46(66)54-6/h8-17,22,24-25,28-29,34,40,45,64H,18-21,23,26-27H2,1-7H3,(H,54,66)(H,57,67)(H,60,65)(H2,55,58,59)/t29-,34+,40-,45+/m0/s1 |

InChI Key |

ZGSWGXNEXAXEGV-XFCHVEHOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)

![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)

![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)

![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830303.png)